Lipophilicity (LogP) Differentiates Target from Parent Phenylnicotinate and Para-Substituted Isomer
Methyl 5-[3-(Benzyloxy)phenyl]nicotinate exhibits a calculated LogP of 3.38 . This value represents a 33% increase relative to the parent methyl 5-phenylnicotinate (LogP 2.54) [1], attributable to the added benzyloxy group, and a 15% decrease relative to the para-substituted positional isomer methyl 5-[4-(benzyloxy)phenyl]nicotinate (LogP 3.97) . The intermediate LogP of the meta-isomer is not a trivial midpoint; it reflects a distinct balance of hydrophobic and polar surface area that influences partitioning into organic solvents, aqueous buffers, and biological membranes.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.38 |
| Comparator Or Baseline | Methyl 5-phenylnicotinate (CAS 10177-13-6): 2.54; Methyl 5-[4-(benzyloxy)phenyl]nicotinate (CAS 893740-27-7): 3.97 |
| Quantified Difference | +0.84 vs parent phenylnicotinate; -0.59 vs para-isomer |
| Conditions | Calculated values; data aggregated from PrenDB, Molbase, and Fluorochem technical specifications |
Why This Matters
For procurement in medicinal chemistry campaigns, LogP dictates compound behavior in high-throughput assays, HPLC method development, and blood-brain barrier penetration predictions; using an analog with a LogP difference of >0.5 Log units introduces unaccounted variance in primary screening data.
- [1] Molbase. Methyl 5-phenylpyridine-3-carboxylate. CAS 10177-13-6. LogP: 2.5352. https://qiye.molbase.cn/d252810/2265997-5219661 (accessed 2026). View Source
